1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium iodide
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Overview
Description
1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium iodide is a heterocyclic compound that belongs to the tetrazole family. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium iodide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with nitriles, followed by iodination to introduce the iodide ion. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the tetrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized tetrazoles .
Scientific Research Applications
1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium iodide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, depending on the nature of the metal ion and the specific biological context .
Comparison with Similar Compounds
- 1,3-Dimethyl-4,5-dihydro-1H-tetrazol-1-ium iodide
- 1-Amino-4,5-dimethyl-1H-tetrazole
- 1-Amino-4,5-dimethyl-4,5-dihydro-1H-imidazole
Uniqueness: 1-Amino-4,5-dimethyl-4,5-dihydro-1H-tetrazol-1-ium iodide is unique due to its specific structural features, which confer distinct reactivity and stability compared to similar compounds. Its ability to form stable coordination complexes with metal ions sets it apart from other tetrazole derivatives .
Properties
CAS No. |
817177-70-1 |
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Molecular Formula |
C3H10IN5 |
Molecular Weight |
243.05 g/mol |
IUPAC Name |
4,5-dimethyl-1,5-dihydrotetrazol-1-ium-1-amine;iodide |
InChI |
InChI=1S/C3H9N5.HI/c1-3-7(2)5-6-8(3)4;/h3H,4H2,1-2H3;1H |
InChI Key |
PXOQZZVXCYSYJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1[NH+](N=NN1C)N.[I-] |
Origin of Product |
United States |
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